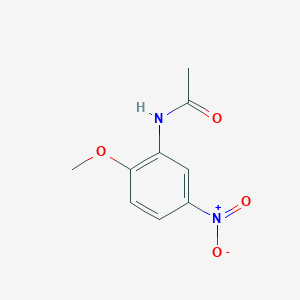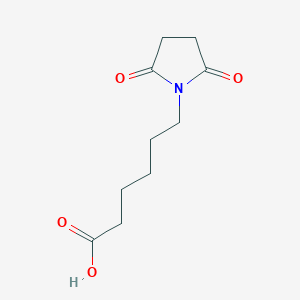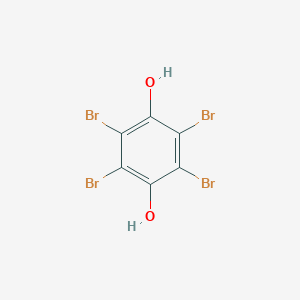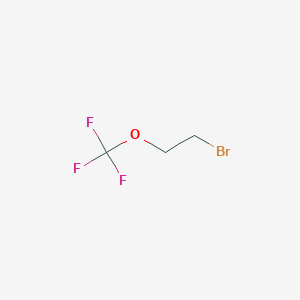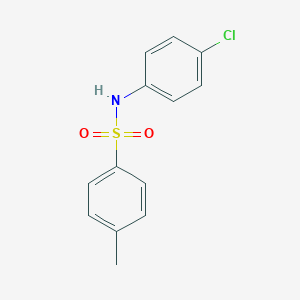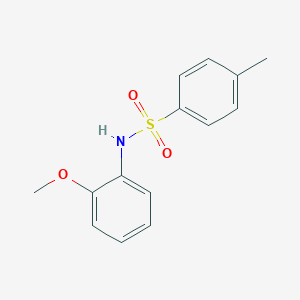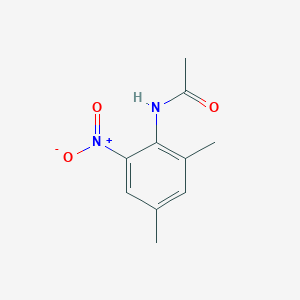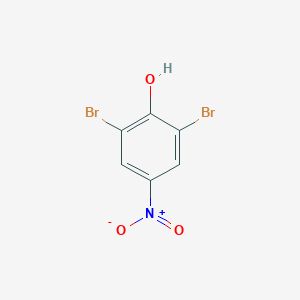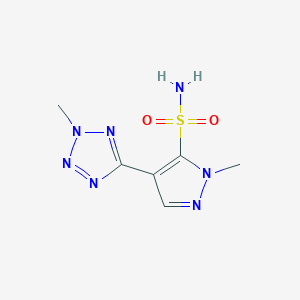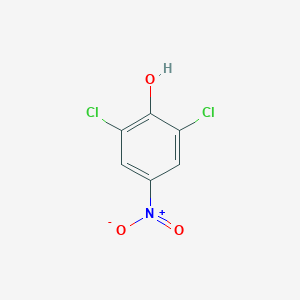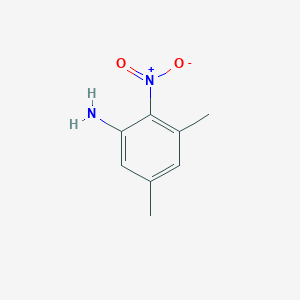
3,5-Dimethyl-2-nitroaniline
Übersicht
Beschreibung
3,5-Dimethyl-2-nitroaniline is an organic compound that belongs to the family of nitroanilines . It is a derivative of aniline where two methyl groups are attached at the 3rd and 5th positions and a nitro group at the 2nd position of the benzene ring .
Synthesis Analysis
Transition metal complexes of Co(II) and Ni(II) with azo dye 3,5-dimethyl-2-(4-nitrophenylazo)-phenol derived from 4-nitoaniline and 3,5-dimethylphenol were synthesized . The stoichiometry of the complexes has been found to be 1:2 (Metal:ligand) .Molecular Structure Analysis
The molecular formula of 3,5-Dimethyl-2-nitroaniline is C8H10N2O2 . The optimized molecular structure can be analyzed using Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set .Physical And Chemical Properties Analysis
3,5-Dimethyl-2-nitroaniline is a solid compound . It exhibits a high degree of thermal stability . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Crystallographic studies of N,N-dimethyl-4-nitroaniline and its derivatives, including 3,5-Dimethyl-2-nitroaniline, provide structural evidence challenging the classical concept of through-resonance in such compounds (Krygowski & Maurin, 1989).
Research on the synthesis and crystal structure of derivatives involving nitroaniline, such as 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol, offers insights into the chemical reactions and potential applications of nitroaniline derivatives in various synthetic processes (Zhuang Hong, 2000).
The study of 14N quadrupole effects in CP-MAS 13C NMR spectra of organic compounds, including 2,6-dimethyl-3-nitroaniline, reveals insights into the NMR spectral properties of nitroaniline compounds in solid states, which is crucial for material characterization (Naito, Ganapathy & Mcdowell, 1982).
Investigations into crystalline complexes containing nitroaniline derivatives, such as 2-methyl-4-nitroaniline, highlight their potential as probes in DNA conformation studies (Vyas et al., 1984).
Studies on the high piezoelectric output voltage from blue fluorescent N,N-Dimethyl-4-nitroaniline nano crystals in poly-L-lactic acid electrospun fibers demonstrate the potential of nitroaniline derivatives in creating piezoelectric and optical materials for energy harvesting and emission applications (Baptista et al., 2022).
Research on the synthesis, spectral, and dyeing performance of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one complexes with metal ions indicates the utility of nitroaniline derivatives in developing dyes and antibacterial agents (Jarad, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLNMXIULDNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623984 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-nitroaniline | |
CAS RN |
35490-74-5 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



